3,4,9-Trimethyl-1,7-dipropyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
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Description
Scientific Research Applications
Synthesis and Antiviral Activity
The chemical synthesis and antiviral activity of a new class of purine analogues, including imidazo[1,2-a]-s-triazine nucleosides and their derivatives, have been described. These compounds exhibited moderate activity against viruses such as rhinovirus at non-toxic dosage levels, highlighting their potential in antiviral therapy (Kim et al., 1978).
Antitumor Activity and Vascular Relaxing Effect
A study on the synthesis of purino[7,8-g]-6-azapteridines and [1,2,4]triazino-[3,2-f]purines revealed their biological activities, including antitumor activity against P388 leukemia and the examination of vascular relaxing effects. Although no potent vascular relaxing effects were observed, the findings underscore the compounds' therapeutic potential (Ueda et al., 1987).
Anticancer, Anti-HIV-1, and Antimicrobial Activity
Research into triazino and triazolo[4,3-e]purine derivatives has shown promise in developing new antineoplastic, anti-HIV-1, and antimicrobial agents. Certain compounds demonstrated considerable activity against various cancer cell lines, moderate anti-HIV-1 activity, and significant antimicrobial effects against specific bacterial strains, indicating a broad spectrum of potential therapeutic applications (Ashour et al., 2012).
Chemical Synthesis Techniques
Advancements in the chemical synthesis of triazine and triazolyl derivatives offer new methods for creating diverse heterocyclic systems. These synthetic approaches enable the production of compounds with potential biological activities, contributing to medicinal chemistry and drug development (Simo et al., 2000).
Isosteres of Purine
The development of 1,3,5-triazine-based analogues of purine, employing isosteric ring systems, has led to significant advancements in the medicinal chemistry of azolo[1,3,5]triazines. These scaffolds are instrumental in the discovery of new kinase inhibitors, phosphodiesterase inhibitors, and anticancer agents, demonstrating the utility of 1,3,5-triazine as a privileged scaffold in drug discovery (Lim & Dolzhenko, 2014).
Properties
IUPAC Name |
3,4,9-trimethyl-1,7-dipropyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N6O2/c1-6-8-20-14(23)12-13(19(5)16(20)24)17-15-21(9-7-2)18-10(3)11(4)22(12)15/h11H,6-9H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAXVGQZAPOYBOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(N=C3N2C(C(=NN3CCC)C)C)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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